molecular formula C11H15ClFN B13448132 (2R,3R)-3-fluoro-2-phenylpiperidine hydrochloride

(2R,3R)-3-fluoro-2-phenylpiperidine hydrochloride

Cat. No.: B13448132
M. Wt: 215.69 g/mol
InChI Key: BFBBJLUCKJSYNU-NDXYWBNTSA-N
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Description

(2R,3R)-3-fluoro-2-phenylpiperidine hydrochloride is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the third position and a phenyl group at the second position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-fluoro-2-phenylpiperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpiperidine and fluorinating agents.

    Fluorination: The fluorination of 2-phenylpiperidine is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to introduce the fluorine atom at the desired position.

    Resolution of Enantiomers: The resulting mixture of enantiomers is separated using chiral chromatography or crystallization techniques to obtain the (2R,3R) enantiomer.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated separation techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-fluoro-2-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2R,3R)-3-fluoro-2-phenylpiperidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-fluoro-2-phenylpiperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-fluoro-2-phenylpiperidine hydrochloride is unique due to the presence of both a fluorine atom and a phenyl group, which confer distinct physicochemical properties and biological activities. The chiral nature of the compound also adds to its specificity in interactions with biological targets.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(2R,3R)-3-fluoro-2-phenylpiperidine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2;1H/t10-,11-;/m1./s1

InChI Key

BFBBJLUCKJSYNU-NDXYWBNTSA-N

Isomeric SMILES

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)F.Cl

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)F.Cl

Origin of Product

United States

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